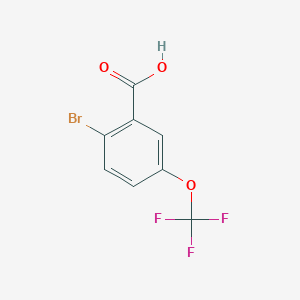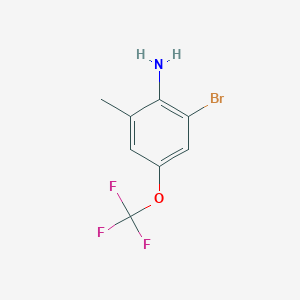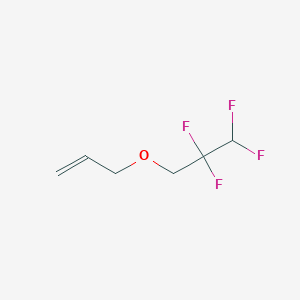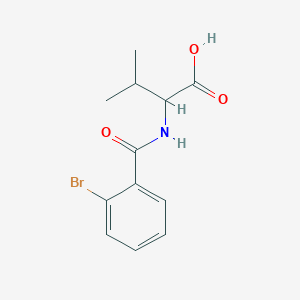
2-(3-Bromobenzyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromobenzyl)-1,3-dioxolane, also known as 3-Bromo-2-methylpropane-1,3-diol, is a cyclic organic compound with a broad range of applications in the fields of biochemistry and synthetic organic chemistry. It is a colorless liquid with a boiling point of 87.3°C and a melting point of -10.4°C. It is used in a variety of laboratory experiments, including synthesis, chromatography, and biochemical assays. It can also be used as an intermediate in the synthesis of other compounds.
科学的研究の応用
Chiral Control in Chemical Synthesis
A study by Wünsch and Nerdinger (1998) explored the preparation of enantiomerically pure 2-(2-bromobenzyl)-1,3-dioxolanes. These compounds were used to control diastereoselectivity in chemical reactions, particularly in the addition of aryllithium intermediates to acylimines. This process demonstrated how 1,3-dioxolane derivatives can be crucial in achieving specific stereochemical outcomes in synthetic chemistry (Wünsch & Nerdinger, 1998).
Synthesis of Complex Organic Molecules
Mekonnen et al. (2009) described the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane. The study highlights the role of 1,3-dioxolane derivatives as intermediates in the synthesis of more complex organic molecules. This synthetic route underscores the versatility of 1,3-dioxolane derivatives in organic chemistry (Mekonnen et al., 2009).
Oxidation and Combustion Studies
Wildenberg et al. (2020) conducted an experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. This research is crucial in understanding the combustion properties of 1,3-dioxolane and its potential as a biofuel component. It provides insights into the chemical pathways and kinetics involved in the oxidation process (Wildenberg et al., 2020).
Phase Transfer Catalysis
Steinbeck (1979) investigated the applications of phase transfer catalysis in synthesizing 2-dihalogenomethyl-1,3-dioxolanes and 1,3-dioxanes. This research highlights the use of 1,3-dioxolane derivatives in facilitating phase transfer catalytic reactions, which are crucial in many organic synthesis processes (Steinbeck, 1979).
Optical and Electronic Properties
Research by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals demonstrated the enhancement of positive dielectric anisotropy and birefringence in tolane-liquid crystals. This study is significant in the field of material science, especially in the development of liquid crystal displays and other optical applications (Chen et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZEZMTTSJESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373654 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-87-9 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)











